molecular formula C14H15NOS B6536728 3-phenyl-N-(thiophen-3-ylmethyl)propanamide CAS No. 1058195-64-4

3-phenyl-N-(thiophen-3-ylmethyl)propanamide

Cat. No.: B6536728
CAS No.: 1058195-64-4
M. Wt: 245.34 g/mol
InChI Key: KMAIXMMHDBRTBQ-UHFFFAOYSA-N
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Description

3-phenyl-N-(thiophen-3-ylmethyl)propanamide is an organic compound with the molecular formula C14H16N2OS It is characterized by a phenyl group attached to a propanamide backbone, with a thiophen-3-ylmethyl substituent on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(thiophen-3-ylmethyl)propanamide typically involves the reaction of 3-phenylpropanoyl chloride with thiophen-3-ylmethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and solvents, as well as precise control of reaction parameters such as temperature and pressure, are crucial for the efficient production of this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-(thiophen-3-ylmethyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction of the amide group can yield the corresponding amine.

    Substitution: The phenyl and thiophenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-phenyl-N-(thiophen-3-ylmethyl)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-phenyl-N-(thiophen-3-ylmethyl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-phenyl-N-methylpropanamide: Similar structure but lacks the thiophenyl group.

    3-phenyl-N-(thiophen-2-ylmethyl)propanamide: Similar structure but with the thiophenyl group in a different position.

    3-(phenylthio)-N-(thiophen-3-ylmethyl)propanamide: Contains an additional phenylthio group.

Uniqueness

3-phenyl-N-(thiophen-3-ylmethyl)propanamide is unique due to the presence of both phenyl and thiophenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-phenyl-N-(thiophen-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS/c16-14(15-10-13-8-9-17-11-13)7-6-12-4-2-1-3-5-12/h1-5,8-9,11H,6-7,10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMAIXMMHDBRTBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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